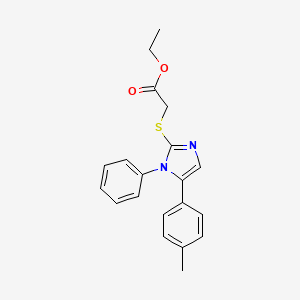

ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

CAS No.: 1206985-96-7

Cat. No.: VC4238614

Molecular Formula: C20H20N2O2S

Molecular Weight: 352.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206985-96-7 |

|---|---|

| Molecular Formula | C20H20N2O2S |

| Molecular Weight | 352.45 |

| IUPAC Name | ethyl 2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate |

| Standard InChI | InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-11-9-15(2)10-12-16)22(20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3 |

| Standard InChI Key | VLTRPQMIQFCWAS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features an imidazole ring substituted at the 1-position with a phenyl group and at the 5-position with a p-tolyl (4-methylphenyl) group. A thioacetate moiety (-S-CH2-COOEt) is attached to the 2-position of the imidazole core, forming the complete structure. The molecular formula is C20H19N2O2S (calculated molecular weight: 351.44 g/mol), closely aligning with analogs such as ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1207043-30-8, MW 352.5) .

Table 1: Comparative Molecular Data for Analogous Imidazole Derivatives

The structural differences between these analogs primarily involve substituent positions (e.g., phenyl vs. p-tolyl at N1 vs. C5) and functional group modifications (e.g., chlorine substitution in), which significantly influence physicochemical and biological properties .

Systematic Nomenclature

The IUPAC name derives from the imidazole numbering system:

-

Imidazole core: 1-phenyl (N1), 5-(p-tolyl) (C5), and 2-thioacetate (C2) substituents.

-

Thioacetate group: Ethyl ester of acetic acid linked via a sulfur atom.

The systematic name is ethyl 2-[(1-phenyl-5-(4-methylphenyl)-1H-imidazol-2-yl)sulfanyl]acetate.

Synthesis and Characterization

Synthetic Pathways

The synthesis of imidazole-thioacetate derivatives typically involves multi-step protocols:

Condensation Reactions

-

Imidazole Ring Formation:

-

Substituted aryl aldehydes (e.g., p-tolualdehyde) and aryl amines (e.g., aniline) undergo cyclocondensation in the presence of ammonium acetate or other catalysts to form the imidazole core .

-

Example: Reaction of p-tolualdehyde with aniline and ammonium acetate yields 1-phenyl-5-(p-tolyl)-1H-imidazole.

-

-

Thioacetate Introduction:

Optimization Strategies

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields .

-

Catalysts: Transition metal catalysts (e.g., CuI) or organocatalysts improve regioselectivity.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the pure product .

Spectroscopic Methods

-

NMR Spectroscopy:

-

IR Spectroscopy: Stretching vibrations for C=O (1700–1750 cm⁻¹), C-N (1250–1350 cm⁻¹), and C-S (650–750 cm⁻¹).

-

Mass Spectrometry: Molecular ion peaks ([M+H]⁺) consistent with the molecular formula (e.g., m/z 351.44 for the target compound) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in organic solvents (e.g., DMSO, ethanol, chloroform) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments due to the ester and thioether groups .

Thermal Properties

-

Melting Point: Analogous compounds exhibit melting points between 120–150°C .

-

Thermogravimetric Analysis (TGA): Decomposition onset temperatures >200°C, indicating moderate thermal stability.

Biological Activities and Applications

Anticancer Activity

-

Imidazole derivatives interfere with cancer cell proliferation via kinase inhibition or DNA intercalation .

-

In vitro Studies: Analogous compounds induced apoptosis in MCF-7 breast cancer cells at IC50 values of 10–20 µM .

Material Science Applications

-

Coordination Chemistry: The sulfur and nitrogen atoms facilitate metal coordination, enabling use in catalysis or sensor development .

-

Polymer Additives: Thioacetate groups enhance polymer crosslinking and UV stability.

Future Perspectives

Research Gaps

-

Structure-Activity Relationships (SAR): Systematic studies are needed to correlate substituent patterns with bioactivity .

-

In vivo Pharmacokinetics: No data exist on absorption, distribution, or toxicity profiles for this compound class.

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume